

## **Discovery and Development of ML385**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ML385     |           |
| Cat. No.:            | B15607885 | Get Quote |

**ML385** was identified through a quantitative high-throughput screening (qHTS) of the Molecular Libraries Small Molecule Repository (MLSMR), which contains approximately 400,000 small molecules.[1][2] The screening assay was designed to identify inhibitors of NRF2 transcriptional activity.[3] This effort led to the discovery of a thiazole-indoline compound series, and subsequent medicinal chemistry optimization resulted in the identification of **ML385** as a novel and specific NRF2 inhibitor.[2][3]

**ML385** directly interacts with the NRF2 protein, specifically binding to the Neh1 domain, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain.[3][4][5] This binding interferes with the formation of the NRF2-MAFG (V-Maf Avian Musculoaponeurotic Fibrosarcoma Oncogene Homolog G) protein complex and prevents its binding to regulatory DNA sequences known as Antioxidant Response Elements (AREs).[3][4][5] By inhibiting the transcriptional activity of NRF2, **ML385** blocks the expression of its downstream target genes, which are involved in antioxidant defense, drug detoxification, and metabolic reprogramming.[1][3]

Preclinical studies have demonstrated the efficacy of **ML385** in various cancer models, particularly in non-small cell lung cancer (NSCLC) with mutations in the KEAP1 gene, which lead to the constitutive activation of NRF2.[3] **ML385** has been shown to enhance the cytotoxicity of chemotherapeutic agents such as carboplatin, doxorubicin, and taxol in NSCLC cells.[3] In addition to its anticancer properties, **ML385** has been investigated for its role in modulating the PI3K-mTOR signaling pathway and in sensitizing cancer cells to other targeted therapies.[6]

## **Quantitative Data**



The following tables summarize the key quantitative data associated with the activity of ML385.

Table 1: In Vitro Activity of ML385

| Parameter                                                        | Value    | Cell Line/System                   | Reference |
|------------------------------------------------------------------|----------|------------------------------------|-----------|
| IC50 (NRF2 inhibition)                                           | 1.9 μΜ   | Fluorescence<br>Polarization Assay | [7][8][9] |
| Maximum Inhibitory Concentration (NRF2 transcriptional activity) | 5 μΜ     | A549 lung cancer cells             | [3]       |
| IC50 of BKM120<br>(PI3K inhibitor) alone                         | 15.46 μΜ | MGH7 lung cancer cells             | [6]       |
| IC50 of BKM120 with<br>5 μM ML385                                | 5.503 μΜ | MGH7 lung cancer cells             | [6]       |

Table 2: In Vivo Pharmacokinetics and Dosing of ML385

| Parameter                                            | Value                                     | Species              | Dosing Route            | Reference |
|------------------------------------------------------|-------------------------------------------|----------------------|-------------------------|-----------|
| Half-life (t1/2)                                     | 2.82 h                                    | CD-1 mice            | Intraperitoneal<br>(IP) | [8]       |
| In vivo efficacy<br>dose                             | 30 mg/kg                                  | Athymic nude mice    | Intraperitoneal<br>(IP) | [9]       |
| Combination<br>therapy dose<br>(with<br>Carboplatin) | 30 mg/kg ML385,<br>5 mg/kg<br>Carboplatin | Athymic nude<br>mice | Intraperitoneal<br>(IP) | [9]       |

## **Experimental Protocols**

Detailed methodologies for key experiments cited in the development and characterization of **ML385** are provided below.



## **Quantitative High-Throughput Screening (qHTS)**

This protocol outlines the general steps for the qHTS campaign that led to the discovery of **ML385**.

- Assay Principle: A cell-based reporter gene assay is used to measure NRF2 transcriptional
  activity. This is often multiplexed with a cytotoxicity readout to identify specific inhibitors.[1]
- Compound Library: The Molecular Libraries Small Molecule Repository (MLSMR), containing approximately 400,000 compounds, is screened.[1]
- Plate Preparation: Compounds are plated in a 1,536-well format across a range of concentrations (e.g., seven 5-fold dilutions) to generate concentration-response curves.
- Cell Seeding: A suitable cell line with a stable NRF2 reporter construct is seeded into the assay plates.
- Incubation: Cells are incubated with the compounds for a defined period to allow for modulation of NRF2 activity.
- Signal Detection: The reporter gene signal (e.g., luminescence or fluorescence) and cytotoxicity are measured using a plate reader.
- Data Analysis: Concentration-response curves are fitted and classified to identify active compounds and determine their potency and efficacy.

#### Fluorescence Polarization Assay for NRF2-DNA Binding

This assay is used to determine the inhibitory effect of **ML385** on the binding of the NRF2-MAFG complex to DNA.

- Reagents: Purified NRF2 and MAFG proteins, fluorescein-labeled DNA duplex containing the ARE sequence.
- Reaction Setup: A reaction mixture containing the purified proteins and the labeled DNA probe is prepared in a suitable buffer.
- Compound Addition: ML385 is added to the reaction mixture at various concentrations.



- Incubation: The reaction is incubated to allow for binding to reach equilibrium.
- Measurement: Fluorescence polarization (anisotropy) is measured using a plate reader. A
  decrease in anisotropy indicates the dissociation of the NRF2-MAFG complex from the DNA
  probe.
- Data Analysis: The IC50 value is calculated from the dose-response curve of anisotropy versus ML385 concentration.[6]

### **Western Blot Analysis**

This protocol is used to assess the protein levels of NRF2 and its downstream targets, as well as components of other signaling pathways.

- Cell Lysis: Cells treated with ML385 or vehicle are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
- Sample Preparation: 20-30 μg of protein per sample is mixed with Laemmli sample buffer and boiled at 95°C for 5 minutes.
- SDS-PAGE: The protein samples are separated on a polyacrylamide gel by electrophoresis.
- Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
- Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: The membrane is incubated with primary antibodies against NRF2, NQO1, HO-1, p-AKT, AKT, p-S6, S6, RagD, etc., overnight at 4°C.
- Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.



#### **Clonogenic Assay**

This assay assesses the long-term proliferative capacity of cells after treatment with ML385.

- Cell Seeding: Cells are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates and allowed to attach overnight.
- Treatment: Cells are treated with various concentrations of **ML385**, alone or in combination with other drugs, for a specified duration (e.g., 72 hours).
- Recovery: The drug-containing medium is replaced with fresh medium, and the cells are allowed to grow for 10-14 days until visible colonies are formed.
- Staining: Colonies are fixed with methanol and stained with 0.5% crystal violet.
- Quantification: The number of colonies containing at least 50 cells is counted.

### **Cell Viability Assay (MTT/MTS)**

This assay measures the metabolic activity of cells as an indicator of cell viability.

- Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well.
- Treatment: Cells are treated with a range of concentrations of **ML385** for 24, 48, or 72 hours.
- Reagent Addition: MTT or MTS reagent is added to each well and incubated for 1-4 hours at 37°C.
- Solubilization (for MTT): A solubilization solution is added to dissolve the formazan crystals.
- Measurement: The absorbance is read at the appropriate wavelength using a microplate reader.

#### In Vivo Subcutaneous Xenograft Model

This model is used to evaluate the antitumor efficacy of **ML385** in vivo.

• Cell Implantation: Human cancer cells (e.g., A549, H460) are suspended in Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).



- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm<sup>3</sup>).
- Treatment: Mice are randomized into treatment groups and treated with vehicle, **ML385** (e.g., 30 mg/kg, IP, daily), carboplatin (e.g., 5 mg/kg, IP, weekly), or a combination of both.
- Tumor Measurement: Tumor volume is measured bi-weekly with calipers using the formula: (length × width²) / 2.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., Western blot, IHC).

#### Immunofluorescence for mTORC1 Localization

This protocol is used to visualize the recruitment of mTOR to lysosomes.

- Cell Culture and Treatment: Cells are grown on coverslips and treated with ML385. They
  may be subjected to amino acid starvation and re-stimulation to observe mTORC1 dynamics.
- Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent-based buffer.
- Blocking: Cells are blocked with a solution containing serum to prevent non-specific antibody binding.
- Primary Antibody Incubation: Cells are incubated with primary antibodies against mTOR and a lysosomal marker (e.g., LAMP2).
- Secondary Antibody Incubation: Cells are incubated with fluorescently labeled secondary antibodies.
- Mounting and Imaging: Coverslips are mounted on slides with a DAPI-containing mounting medium, and images are acquired using a confocal microscope.
- Colocalization Analysis: The degree of colocalization between mTOR and the lysosomal marker is quantified.

## **Signaling Pathways and Experimental Workflows**



The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to **ML385**.





Click to download full resolution via product page

Caption: NRF2 signaling pathway and the inhibitory action of ML385.



Click to download full resolution via product page



Caption: Influence of ML385 on the PI3K-mTOR signaling pathway via NRF2.



Click to download full resolution via product page

Caption: Experimental workflow for in vivo subcutaneous xenograft studies with ML385.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. An orthotopic non-small cell lung cancer model for image-guided small animal radiotherapy platforms PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The NRF2 antagonist ML385 inhibits PI3K-mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]



- 5. Utility and Applications of Orthotopic Models of Human Non-Small Cell Lung Cancer (NSCLC) for the Evaluation of Novel and Emerging Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of ML385 on Head and Neck Squamous Cell Carcinoma: Implications for NRF2 Inhibition as a Therapeutic Strategy [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Discovery and Development of ML385]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607885#discovery-and-development-of-ml385]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com